

Application Notes and Protocols for CFZ533 (Iscalelimab) Administration in Preclinical Autoimmune Models

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Compound of Interest

Compound Name: AT-533

Cat. No.: B10854662

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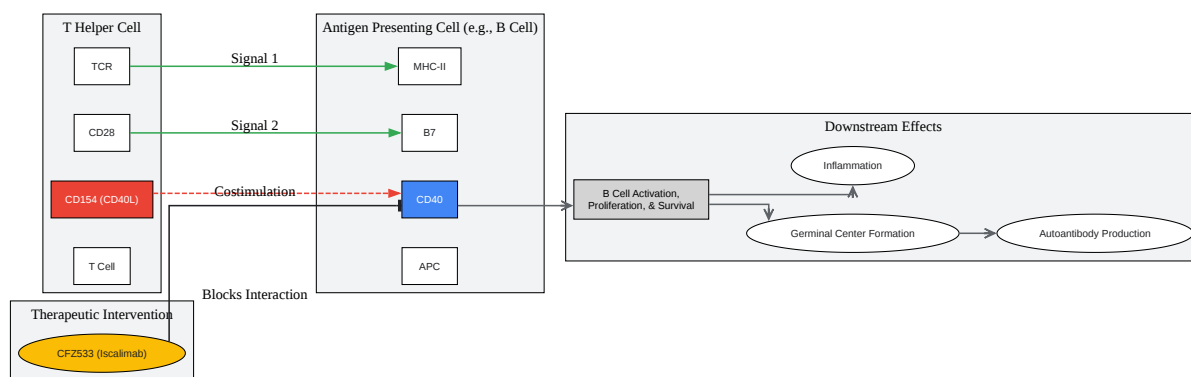
Introduction

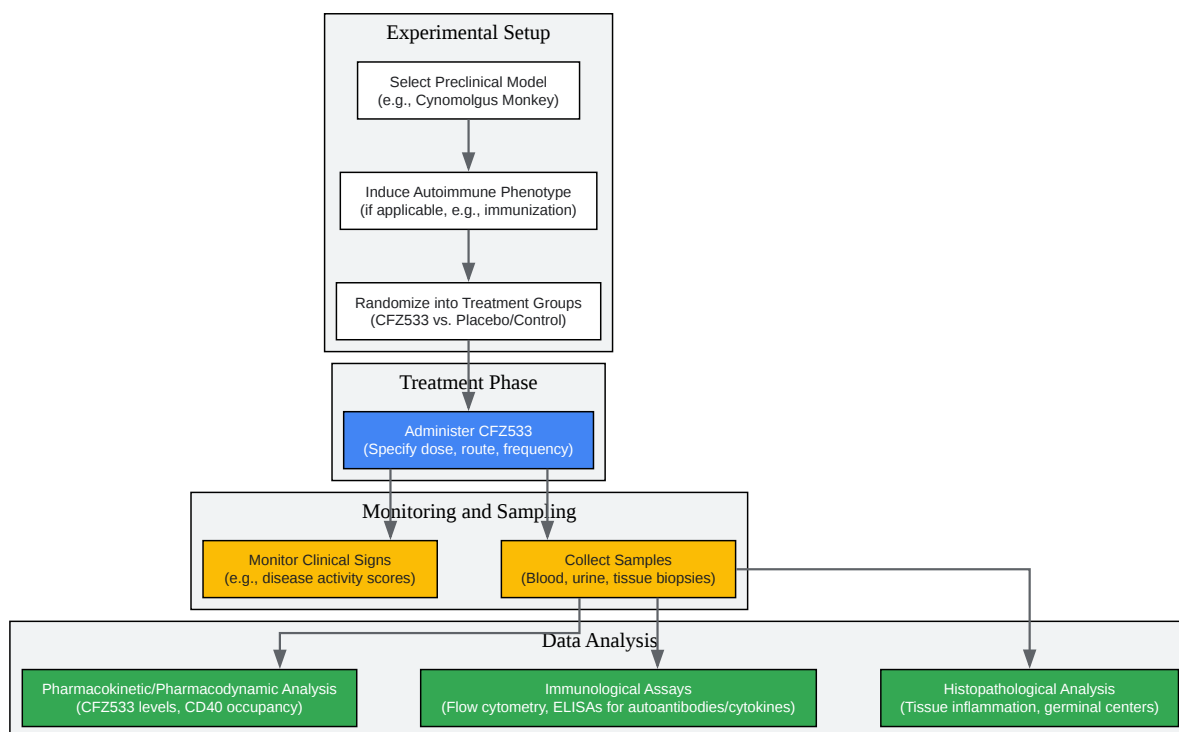
CFZ533, also known as Iscalelimab, is a fully human, non-depleting monoclonal antibody that targets the CD40 receptor. By blocking the interaction between CD40 on antigen-presenting cells and its ligand, CD154 (CD40L), on activated T cells, CFZ533 effectively inhibits this critical costimulatory pathway. The CD40-CD154 interaction is pivotal in the pathogenesis of numerous autoimmune diseases, as it governs B cell activation, proliferation, and the formation of germinal centers, which are essential for producing pathogenic autoantibodies.^{[1][2][3]} CFZ533 has been engineered with an Fc-silencing mutation (N297A) to abrogate effector functions such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), thereby focusing its mechanism on pathway blockade without depleting B cells.^{[1][4]}

These application notes provide a comprehensive overview of the administration protocols for CFZ533 in preclinical autoimmune models, drawing from extensive studies in non-human primates and insights from clinical trials in various autoimmune indications.

Mechanism of Action: The CD40-CD154 Signaling Pathway

The therapeutic rationale for CFZ533 is centered on the blockade of the CD40-CD154 costimulatory pathway, a key driver of autoimmune pathology. This pathway is integral to T cell-dependent humoral immune responses and the activation of antigen-presenting cells.[1] In autoimmune diseases such as Sjögren's syndrome and lupus nephritis, dysregulation of this pathway contributes to the production of autoantibodies and chronic inflammation.[2][3][5] CFZ533 binds to CD40, preventing its engagement by CD154 and thereby interrupting the downstream signaling cascade that leads to immune cell activation and proliferation.[1][2]





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